molecular formula C27H31N3O3 B304176 4-(4-ethoxyphenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-(4-ethoxyphenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

カタログ番号 B304176
分子量: 445.6 g/mol
InChIキー: WTIZSDUJURQMSX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-ethoxyphenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that belongs to the class of quinolinecarboxamides. It has shown potential in various scientific research applications, especially in the field of cancer research.

作用機序

The mechanism of action of 4-(4-ethoxyphenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the inhibition of tubulin polymerization, which is essential for cell division. The compound binds to the colchicine binding site of tubulin, resulting in the disruption of microtubule dynamics and ultimately leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-ethoxyphenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide have been extensively studied. It has been found to exhibit cytotoxicity against cancer cells by inducing cell cycle arrest and apoptosis. In addition, it also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been found to inhibit angiogenesis, which is essential for tumor growth and metastasis.

実験室実験の利点と制限

One of the main advantages of using 4-(4-ethoxyphenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments is its potent cytotoxicity against cancer cells. It has also shown potential as an anti-inflammatory agent and as an inhibitor of angiogenesis. However, one of the limitations is its low solubility in water, which can affect its bioavailability and efficacy.

将来の方向性

There are several future directions for the research on 4-(4-ethoxyphenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One direction is to explore its potential as a cancer therapeutic agent, either alone or in combination with other chemotherapeutic agents. Another direction is to investigate its anti-inflammatory and anti-angiogenic effects in more detail. Moreover, it would be interesting to study its pharmacokinetics and pharmacodynamics to optimize its dosage and administration. Finally, the development of more water-soluble derivatives of this compound could enhance its efficacy and bioavailability.
Conclusion:
In conclusion, 4-(4-ethoxyphenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a promising compound with potential in various scientific research applications, especially in the field of cancer research. Its mechanism of action involves the inhibition of tubulin polymerization, resulting in cell cycle arrest and apoptosis. It exhibits potent cytotoxicity against cancer cells, anti-inflammatory activity, and angiogenesis inhibition. However, its low solubility in water is a limitation that needs to be addressed. Further research is needed to explore its potential as a cancer therapeutic agent and to investigate its pharmacokinetics and pharmacodynamics.

合成法

The synthesis of 4-(4-ethoxyphenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the reaction of 4-ethoxyphenyl hydrazine with 2,7,7-trimethyl-5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, followed by the reaction with 4-methyl-2-pyridinecarboxaldehyde. The resulting product is then subjected to a cyclization reaction to obtain the final compound.

科学的研究の応用

4-(4-ethoxyphenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has shown potential in various scientific research applications, especially in the field of cancer research. It has been found to exhibit cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, it has also shown potential as an anti-inflammatory agent and as an inhibitor of angiogenesis.

特性

製品名

4-(4-ethoxyphenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

分子式

C27H31N3O3

分子量

445.6 g/mol

IUPAC名

4-(4-ethoxyphenyl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C27H31N3O3/c1-6-33-19-9-7-18(8-10-19)24-23(26(32)30-22-13-16(2)11-12-28-22)17(3)29-20-14-27(4,5)15-21(31)25(20)24/h7-13,24,29H,6,14-15H2,1-5H3,(H,28,30,32)

InChIキー

WTIZSDUJURQMSX-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)NC4=NC=CC(=C4)C)C

正規SMILES

CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)NC4=NC=CC(=C4)C)C

ピクトグラム

Irritant

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。